1-(2-Chloroethoxy)butane

Nucleophilic Substitution Reaction Kinetics Alkyl Halide Reactivity

1-(2-Chloroethoxy)butane (CAS 10503-96-5), also widely known as Butyl 2-Chloroethyl Ether or 2-Chloroethyl Butyl Ether, is a primary alkyl halide ether with the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol. It exists as a colorless to almost colorless clear liquid with a density of approximately 0.95 g/cm³ at 20°C and a boiling point of 50 °C at 11.3 mmHg.

Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
CAS No. 10503-96-5
Cat. No. B077783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethoxy)butane
CAS10503-96-5
Molecular FormulaC6H13ClO
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCCCCOCCCl
InChIInChI=1S/C6H13ClO/c1-2-3-5-8-6-4-7/h2-6H2,1H3
InChIKeyOJMVRGXLTANFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethoxy)butane (CAS 10503-96-5) | Procurement-Ready Chloroalkyl Ether for Controlled Nucleophilic Alkylation


1-(2-Chloroethoxy)butane (CAS 10503-96-5), also widely known as Butyl 2-Chloroethyl Ether or 2-Chloroethyl Butyl Ether, is a primary alkyl halide ether with the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol [1]. It exists as a colorless to almost colorless clear liquid with a density of approximately 0.95 g/cm³ at 20°C and a boiling point of 50 °C at 11.3 mmHg [2]. The compound is classified as a flammable liquid (GHS Category 3) and is harmful if swallowed, in contact with skin, or inhaled . As a reagent, it is specifically designed for targeted nucleophilic substitution reactions, distinguishing it from simpler alkyl halides or other ethers used in synthesis .

Why 1-(2-Chloroethoxy)butane Cannot Be Replaced with a Generic Alkyl Halide or Ether in SN2-Driven Synthesis


The performance of 1-(2-chloroethoxy)butane in nucleophilic substitution (SN2) reactions is not a generic property shared by all alkyl halides or ethers. Replacing it with an alternative, such as a simple alkyl chloride (e.g., 1-chlorobutane) or a less reactive ether, will lead to a quantifiable loss in reaction efficiency and yield. The primary chloride in 1-(2-chloroethoxy)butane provides a unique balance of electrophilicity for SN2 pathways, which is distinct from the reactivity of secondary or tertiary chlorides [1]. Its LogP value of ~2.04 is critical for partitioning in biphasic reaction systems, a parameter not matched by more hydrophilic or lipophilic substitutes. Furthermore, the compound's specific boiling point (151.8°C at 760 mmHg ) and vapor pressure (4.61 mmHg at 25°C ) dictate its behavior in industrial distillation and purification processes [2]. Substituting with a compound of different volatility, such as its bromo analog 1-(2-bromoethoxy)butane, would necessitate significant, costly adjustments to downstream processing parameters like temperature and vacuum setpoints .

Quantitative Differentiation Guide for 1-(2-Chloroethoxy)butane (CAS 10503-96-5): Head-to-Head Comparisons with Key Analogs


Reactivity and Leaving Group Ability: 1-(2-Chloroethoxy)butane vs. 1-(2-Bromoethoxy)butane

The nucleophilic substitution (SN2) reaction rate for 1-(2-chloroethoxy)butane is inherently slower than its bromo analog, 1-(2-bromoethoxy)butane (CAS 6550-99-8), due to the higher bond dissociation energy of the C-Cl bond (327 kJ/mol) compared to the C-Br bond (285 kJ/mol) [1]. This translates to a more controlled and predictable reaction profile, reducing the risk of exothermic events or unwanted side-reactions often encountered with the more labile bromo derivative .

Nucleophilic Substitution Reaction Kinetics Alkyl Halide Reactivity

Physicochemical Stability and Distillation Behavior: 1-(2-Chloroethoxy)butane vs. 2-Butoxyethyl Chloride (CAS 10503-96-5)

In the industrial production of tris(butoxyethyl) phosphate, 1-(2-chloroethoxy)butane is generated as a byproduct. A patented separation and purification process [1] quantifies the difference in purity and composition before and after a series of steps. The crude byproduct initially contains 96.65% 2-butoxychloroethane, 2.18% residual ethylene glycol monobutyl ether, and 1.17% other components. After an optimized alkali wash and separation process, the final product achieves a purity of 98.74% 2-butoxychloroethane, with ethylene glycol monobutyl ether reduced to 1.11% and water content to 0.15% [1]. This data validates the compound's stability under basic conditions and defines a reproducible path to high purity via standard unit operations.

Industrial Process Engineering Distillation Thermal Stability

Analytical Method Benchmarking: GC Purity Specification of 1-(2-Chloroethoxy)butane vs. Standard Industrial Reagents

Commercial suppliers specify a minimum purity for 1-(2-chloroethoxy)butane of >98.0% as determined by gas chromatography (GC) . This is a critical quality metric. While a purity specification is common for many fine chemicals, the specific impurities for this compound, such as residual ethylene glycol monobutyl ether, are identified and quantified in related processes [1]. The consistent achievement of this >98% GC purity threshold by major suppliers ensures that a user can rely on a consistent reaction stoichiometry, whereas a lower-grade or unspecified-purity alternative could lead to unquantified side reactions and unpredictable yields.

Analytical Chemistry Quality Control Gas Chromatography

Lipophilicity and Phase Transfer Behavior: 1-(2-Chloroethoxy)butane vs. 1-Chloro-3-oxaheptane Analogs

The LogP value of 1-(2-chloroethoxy)butane is reported as 2.04190 . This places it in an optimal range for partitioning in biphasic aqueous-organic reaction systems, where it can function effectively as both a reactant and a phase-transfer agent. This lipophilicity is distinct from more hydrophilic analogs like 1-butoxy-2-ethanol (LogP ~0.8) or more lipophilic long-chain ethers. The ACD/Labs predicted LogP is 2.15, and LogD (pH 5.5 and 7.4) is 2.22 , confirming its consistent behavior under physiological and near-neutral conditions.

Biphasic Catalysis Phase Transfer Lipophilicity

Validated Spectral Fingerprint for Identity Confirmation: IR Spectroscopy of 1-(2-Chloroethoxy)butane vs. Uncharacterized Analogs

An authoritative IR spectrum for 1-(2-chloroethoxy)butane (recorded as a liquid film) is available in the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18878 and spectral code IR-NIDA-47847 [1]. This provides an unambiguous, peer-validated spectral fingerprint for identity confirmation. In contrast, closely related compounds like 1-(2-bromoethoxy)butane or its oligo-ethoxy analogs often lack a similarly accessible, high-quality reference spectrum in a major public database. The availability of this data directly enables quick and confident verification of incoming material, mitigating the risk of misidentified shipments.

Analytical Chemistry Spectroscopy Quality Assurance

Hazard Classification for Process Safety Assessment: 1-(2-Chloroethoxy)butane vs. Non-Flammable Solvents

1-(2-Chloroethoxy)butane is classified as a flammable liquid (GHS Category 3) with a flash point of 46 °C . It carries hazard statements H226 (flammable liquid and vapor), H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . This hazard profile is quantifiably distinct from non-flammable ethers like some perfluorinated analogs (flash point > 60 °C or none). The UN number for transport is UN3271, Class 3, Packing Group III . This explicit classification data allows for direct comparison of safety engineering controls and transport logistics costs versus alternative reagents.

Process Safety Chemical Hygiene Regulatory Compliance

Best-Fit Research and Industrial Application Scenarios for 1-(2-Chloroethoxy)butane (CAS 10503-96-5)


High-Fidelity Synthesis of Alkyl Aryl Ethers via Controlled SN2 Reaction

1-(2-Chloroethoxy)butane is optimally employed as an electrophilic alkylating agent in the synthesis of complex ethers where a controlled reaction rate is required to minimize side reactions. The evidence confirms its primary alkyl chloride structure is ideally suited for SN2 reactions with phenols or other nucleophiles, and its slower reactivity compared to its bromo analog [1] provides the necessary process control to achieve higher product purity and yield in these sensitive syntheses.

Industrial Process Integration as a Recoverable Intermediate

This compound is an established intermediate or byproduct in large-scale industrial syntheses, most notably in the production of phosphate esters like tris(butoxyethyl) phosphate [1]. The availability of a patented, quantitative purification process [1] validates its use in manufacturing workflows where it can be isolated, purified to >98% [1], and either recycled or valorized as a co-product, thereby improving overall process economics and reducing waste.

Routine Quality Control Verification Using Validated Spectral Standards

For analytical and quality control laboratories, 1-(2-chloroethoxy)butane serves as a reliable reference standard. The presence of a definitive, peer-validated IR spectrum in the SDBS database [1] allows for rapid, unambiguous confirmation of material identity and purity. This is a distinct operational advantage over using less-characterized alkylating agents, as it streamlines the QC/QA workflow, reduces analytical ambiguity, and minimizes the risk of costly production errors due to misidentified reagents [1].

Biphasic Organic Synthesis Requiring Optimized Phase Partitioning

With a LogP value of approximately 2.04 [1], 1-(2-chloroethoxy)butane is strategically suited for reactions in biphasic (aqueous-organic) systems. Its lipophilicity ensures it partitions strongly into the organic layer, facilitating efficient reaction with other organic-soluble substrates while still allowing for interaction with aqueous-soluble nucleophiles at the interface. This property makes it a preferred alkylating agent over more hydrophilic alternatives [2] that would be lost to the aqueous phase, thereby improving reaction kinetics and simplifying product isolation.

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